2-Furanmethanamine, 5,5'-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-
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Overview
Description
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound with a unique structure that includes furan rings, methanamine groups, and a heptanediylbis(thiomethylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with methanamine under controlled conditions. The thiomethylene linkage is introduced through a series of thiolation reactions, often using reagents like thiourea or thiols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The methanamine groups can be reduced to form primary amines.
Substitution: The thiomethylene linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines and reduced thiomethylene compounds.
Substitution: Various substituted furanmethanamines.
Scientific Research Applications
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The furan rings and methanamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomethylene linkages may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-)
Uniqueness
2-Furanmethanamine, 5,5’-(1,7-heptanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific heptanediylbis(thiomethylene) linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
138878-47-4 |
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Molecular Formula |
C23H38N2O2S2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-[5-[7-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]heptylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H38N2O2S2/c1-24(2)16-20-10-12-22(26-20)18-28-14-8-6-5-7-9-15-29-19-23-13-11-21(27-23)17-25(3)4/h10-13H,5-9,14-19H2,1-4H3 |
InChI Key |
NOWQNKKWTMXZLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCCCCCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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